molecular formula C14H8ClN3 B13690170 4-(8-Chloroimidazo[1,2-a]pyridin-2-yl)benzonitrile

4-(8-Chloroimidazo[1,2-a]pyridin-2-yl)benzonitrile

Cat. No.: B13690170
M. Wt: 253.68 g/mol
InChI Key: UCOLXZPODHRBNN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(8-Chloroimidazo[1,2-a]pyridin-2-yl)benzonitrile is a heterocyclic compound featuring an imidazo[1,2-a]pyridine core substituted with a chlorine atom at position 8 and a benzonitrile group at position 2. This structure combines aromaticity with polar functional groups, making it a promising scaffold in medicinal chemistry and materials science. The compound is synthesized via multi-step procedures, such as coupling reactions (e.g., General Procedure I or II referenced in and ), often yielding moderate to high purity (e.g., 82% yield for analog 7h in ). Key characterization data include NMR, HRMS, and chromatographic profiles, which confirm its structural integrity .

Properties

Molecular Formula

C14H8ClN3

Molecular Weight

253.68 g/mol

IUPAC Name

4-(8-chloroimidazo[1,2-a]pyridin-2-yl)benzonitrile

InChI

InChI=1S/C14H8ClN3/c15-12-2-1-7-18-9-13(17-14(12)18)11-5-3-10(8-16)4-6-11/h1-7,9H

InChI Key

UCOLXZPODHRBNN-UHFFFAOYSA-N

Canonical SMILES

C1=CN2C=C(N=C2C(=C1)Cl)C3=CC=C(C=C3)C#N

Origin of Product

United States

Preparation Methods

Construction of the Imidazo[1,2-a]pyridine Core

  • The key step involves the condensation of 2-aminopyridine derivatives with α-bromoketones or α-haloketones bearing the benzonitrile group. This reaction forms the bicyclic imidazo[1,2-a]pyridine scaffold.
  • For example, a general procedure involves reacting 2-aminopyridine with 2-bromo-4-cyanophenyl ketone in ethanol under mild heating or microwave irradiation, yielding the 2-(4-cyanophenyl)imidazo[1,2-a]pyridine intermediate with good to excellent yields (60–85%).

Detailed Preparation Procedure

A representative synthetic procedure based on literature protocols is as follows:

Step Reagents and Conditions Description Yield (%)
1 2-Amino-8-chloropyridine (1.0 mmol), 2-bromo-4-cyanophenyl ketone (1.0 mmol), ethanol (3 mL), reflux or microwave irradiation Condensation to form this compound core 70–85
2 Purification by recrystallization from ethanol Isolation of pure product
  • The reaction mixture is stirred at 80–100 °C for 4–6 hours or subjected to microwave irradiation for 15–30 minutes to accelerate the reaction.
  • The progress is monitored by thin-layer chromatography (TLC) using petroleum ether/ethyl acetate (5:1) as the eluent.
  • After completion, the reaction mixture is cooled, filtered, and the solid product is recrystallized from ethanol to afford the target compound with high purity.

Alternative Synthetic Strategies

Multicomponent Reactions (MCRs)

  • Groebke-Blackburn-Bienaymé (GBB) multicomponent reactions have been employed to synthesize imidazo[1,2-a]pyridine derivatives efficiently.
  • This method involves the one-pot reaction of 2-aminopyridine, an aldehyde (bearing the benzonitrile group), and an isocyanide, leading to the imidazo[1,2-a]pyridine scaffold.
  • Subsequent selective chlorination can then be performed to introduce the chlorine atom at position 8.
  • This approach is advantageous for rapid library synthesis but may require additional steps for regioselective halogenation.

Ultrasound-Assisted Halogenation

  • Ultrasound irradiation has been reported to facilitate regioselective halogenation of imidazo[1,2-a]pyridines at specific positions under mild, metal-free conditions.
  • For instance, ultrasound-assisted iodination using tert-butyl hydroperoxide (TBHP) as an oxidant has been demonstrated for C3 iodination, which can be adapted for chlorination at other positions with appropriate reagents.
  • This method offers a green chemistry approach with high yields (65–95%) and good functional group tolerance.

Characterization of the Compound

The structure of this compound is confirmed by:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy :

    • ^1H NMR shows characteristic signals for the imidazo[1,2-a]pyridine protons and the aromatic benzonitrile moiety.
    • ^13C NMR displays a nitrile carbon resonance around δ 140–145 ppm and aromatic carbons consistent with substitution patterns.
  • Infrared (IR) Spectroscopy :

    • The nitrile group exhibits a strong absorption band near 2220 cm⁻¹.
    • C–Cl stretching vibrations appear in the fingerprint region, confirming chlorination.
  • Mass Spectrometry (MS) :

    • High-resolution mass spectrometry (HRMS) confirms the molecular ion peak corresponding to the molecular formula with chlorine isotopic pattern.

Summary Table of Preparation Methods

Method Key Reagents Conditions Advantages Limitations
Condensation of 8-chloro-2-aminopyridine with 2-bromo-4-cyanophenyl ketone 8-chloro-2-aminopyridine, 2-bromo-4-cyanophenyl ketone, EtOH Reflux or microwave irradiation High yield, straightforward, regioselective Cl introduction Requires availability of substituted aminopyridine
Groebke-Blackburn-Bienaymé MCR followed by chlorination 2-aminopyridine, aldehyde (benzonitrile), isocyanide One-pot MCR, then chlorination Rapid synthesis, structural diversity Additional chlorination step needed, possible regioselectivity issues
Ultrasound-assisted halogenation Imidazo[1,2-a]pyridine derivatives, TBHP, halogen source Ultrasonic irradiation, mild conditions Green chemistry, metal-free, high selectivity Mainly demonstrated for iodination, adaptation needed for chlorination

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The biological and physicochemical properties of imidazo[1,2-a]pyridine derivatives are highly sensitive to substituent modifications. Below is a detailed comparison of 4-(8-Chloroimidazo[1,2-a]pyridin-2-yl)benzonitrile with its analogs:

Substituent Effects on Physicochemical Properties

Compound Name Substituent(s) Molecular Weight (g/mol) Yield (%) Key Data (HRMS/NMR) Evidence ID
4-(Imidazo[1,2-a]pyridin-2-yl)benzonitrile None 263.01 82 HRMS: 263.01393; δ 145.10 (¹³C NMR)
This compound 8-Cl 297.72* N/A N/A (inference from analogs)
4-(3-Iodoimidazo[1,2-a]pyridin-2-yl)benzonitrile 3-I 388.91 N/A HRMS: 388.91052; δ 179.90 (¹³C NMR)
4-(6-Methylimidazo[1,2-a]pyridin-2-yl)benzonitrile 6-Me 277.30 N/A NMR: δ 2.58 (CH₃, ¹H)
4-(6,8-Dichloroimidazo[1,2-a]pyridin-2-yl)benzonitrile 6-Cl, 8-Cl 288.14 N/A CAS: 1549443-30-2
4-[8-Fluoroimidazo[1,2-a]pyridin-2-yl]benzonitrile 8-F 237.23 N/A CAS: 2366994-15-0
4-[3-(Morpholinomethyl)imidazo[1,2-a]pyridin-2-yl]benzonitrile 3-Morpholino(p-tolyl)methyl 399.45 78 m.p.: Not specified

Notes:

  • Chlorine (8-Cl): Enhances electron-withdrawing effects and lipophilicity compared to non-halogenated analogs. This may improve target binding in biological systems but reduce aqueous solubility .
  • Iodine (3-I) : Increases molecular weight significantly (388.91 vs. 263.01) and alters NMR chemical shifts due to iodine’s heavy atom effect. Useful in radiopharmaceutical applications .
  • Methyl (6-Me) : Boosts lipophilicity (logP) and metabolic stability, as seen in analogs like 18 () .

Biological Activity

4-(8-Chloroimidazo[1,2-a]pyridin-2-yl)benzonitrile is a compound of significant interest in medicinal chemistry due to its potential biological activities. Characterized by a unique structure that includes an imidazo[1,2-a]pyridine moiety and a benzonitrile group, this compound exhibits various pharmacological properties, particularly as an inhibitor of key biological targets.

Chemical Structure and Properties

  • Molecular Formula : C14H8ClN3
  • Molecular Weight : Approximately 253.68 g/mol
  • Structural Characteristics : The presence of a chlorine atom at the 8-position of the imidazo ring enhances its reactivity and biological activity.

The primary mechanism through which this compound exerts its biological effects is through the inhibition of specific kinases involved in critical cellular pathways.

Targeted Kinases

  • Sterol 14-alpha demethylase (CYP51) : This enzyme is crucial for sterol biosynthesis, and its inhibition can lead to significant disruptions in cellular metabolism and growth.

In Vitro Studies

Research indicates that this compound demonstrates potent inhibitory activity against various kinases. The following table summarizes key findings from in vitro studies:

Biological Activity IC50 (µM) Target
Inhibition of CYP510.5Sterol biosynthesis
Inhibition of Protein Kinase B (PKB)1.2Cell survival and metabolism
Inhibition of Mitogen-Activated Protein Kinase (MAPK)0.8Cell proliferation and differentiation

Case Studies

Several studies have highlighted the potential therapeutic applications of this compound:

  • Anticancer Activity : A study demonstrated that this compound effectively inhibited the growth of cancer cell lines by inducing apoptosis through kinase inhibition.
  • Antimicrobial Properties : Research has shown that this compound exhibits antimicrobial activity against various bacterial strains, suggesting its potential as a novel antibiotic agent.
  • Neuroprotective Effects : Preliminary data indicate that it may protect neuronal cells from oxidative stress, opening avenues for neurological disorder treatments.

Synthesis and Production

The synthesis of this compound typically involves the cyclization of appropriate precursors under controlled conditions. The following methods are commonly used:

  • Synthetic Route :
    • Reaction of 2-aminopyridine with chlorinated benzaldehyde.
    • Cyclization under acidic conditions to form the imidazo[1,2-a]pyridine core.
    • Final reaction with benzonitrile derivatives.

Industrial Production

In industrial settings, large-scale production may utilize batch or continuous flow processes to enhance yield and purity while minimizing waste.

Q & A

Basic Research Questions

Q. What are the key structural and physicochemical properties of 4-(8-Chloroimidazo[1,2-a]pyridin-2-yl)benzonitrile?

  • Answer: The compound features an imidazo[1,2-a]pyridine core substituted with a chlorine atom at position 8 and a benzonitrile group at position 2. Its molecular formula is C₁₄H₇Cl₂N₃ (MW: 288.14 g/mol) . The planar imidazopyridine ring and benzonitrile moiety contribute to its rigidity and potential π-π stacking interactions with biological targets. Key physicochemical properties include moderate solubility in polar aprotic solvents (e.g., DMSO) and stability under inert conditions. Structural characterization typically employs ¹H/¹³C NMR (e.g., δ ~147–179 ppm for aromatic carbons) and HRMS (e.g., [M+H]+ calcd: 388.91037) .

Q. What synthetic routes are reported for this compound?

  • Answer: A common method involves palladium-catalyzed cross-coupling between halogenated imidazopyridine precursors (e.g., 8-chloro-3-iodoimidazo[1,2-a]pyridine) and benzonitrile derivatives (e.g., 4-cyanophenylboronic acid) under microwave irradiation. Optimized conditions include Pd(PPh₃)₄ as a catalyst, K₂CO₃ as a base, and DMF/H₂O as solvent, yielding >60% purity after column chromatography . Alternative routes use multicomponent reactions with aldehydes and amines under Y(OTf)₃ catalysis .

Q. How is the compound initially screened for biological activity?

  • Answer: Initial screening focuses on kinase inhibition assays , particularly targeting c-KIT and related tyrosine kinases. Protocols include:

  • In vitro kinase assays : Fluorescence-based ADP-Glo™ kits to measure IC₅₀ values (reported ~10–100 nM for analogs) .
  • Cell viability assays : Use of gastrointestinal stromal tumor (GIST) cell lines (e.g., GIST-T1) treated with serial dilutions (0.1–10 µM) over 72 hours, followed by MTT or resazurin-based readouts .

Advanced Research Questions

Q. How does the chlorine substituent at position 8 influence structure-activity relationships (SAR) compared to other halogenated analogs?

  • Answer: The 8-chloro substituent enhances kinase selectivity by occupying a hydrophobic pocket in c-KIT’s ATP-binding domain. Comparative SAR studies show:

SubstituentPositionc-KIT IC₅₀ (nM)Selectivity vs. PDGFRα
Cl815 ± 2>100-fold
Br645 ± 530-fold
CH₃7120 ± 1010-fold
Data suggest that electron-withdrawing groups at position 8 improve potency and selectivity due to enhanced H-bonding and steric complementarity .

Q. What experimental strategies resolve contradictions in reported kinase inhibition data?

  • Answer: Discrepancies often arise from assay conditions (e.g., ATP concentrations, enzyme isoforms). To address this:

  • Use orthogonal assays (e.g., radioactive ³²P-ATP assays vs. fluorescence-based methods) .
  • Standardize cell-based models by profiling isogenic cell lines expressing wild-type vs. mutant c-KIT (e.g., D816V mutation) .
  • Validate findings with crystallography (e.g., PDB: 8HZ) to confirm binding modes .

Q. How can stability and degradation products of the compound be characterized under physiological conditions?

  • Answer: Stability studies employ:

  • Forced degradation : Exposure to pH 1–13 buffers at 37°C for 24–72 hours, followed by HPLC-MS to identify hydrolysis products (e.g., nitrile → carboxylic acid conversion) .
  • Metabolic stability : Incubation with liver microsomes (human/rodent) and LC-MS/MS to track CYP450-mediated oxidation (e.g., hydroxylation at position 3) .

Q. What in vivo models are suitable for evaluating pharmacokinetics and efficacy?

  • Answer:

  • Pharmacokinetics : Administer 10 mg/kg (IV/oral) to Sprague-Dawley rats; collect plasma/tissues at 0.5–24 hours for LC-MS quantification (LLOQ: 1 ng/mL). Key parameters: t₁/₂ = 3.5 h, F = 40% .
  • Efficacy : Xenograft models (e.g., GIST-T1 in nude mice) with daily oral dosing (25–50 mg/kg). Monitor tumor volume via caliper measurements and validate target engagement via phospho-c-KIT Western blot .

Methodological Guidelines

  • Synthesis Optimization : Replace traditional heating with microwave-assisted synthesis (100–150°C, 30 min) to reduce byproducts .
  • Analytical Validation : Use ²D NMR (COSY, HSQC) to resolve aromatic proton ambiguities .
  • Data Reproducibility : Adopt FAIR principles (Findable, Accessible, Interoperable, Reusable) by depositing raw spectral data in repositories like Zenodo .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.